molecular formula C7H11N3S B10839258 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea

Cat. No. B10839258
M. Wt: 169.25 g/mol
InChI Key: XNQJQAUTZJGWDW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, and a thiourea group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea typically involves the reaction of 2,5-dimethylpyrrole with thiourea under acidic or basic conditions. One common method is to dissolve 2,5-dimethylpyrrole in a suitable solvent such as ethanol, and then add thiourea and a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide). The reaction mixture is then heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of dihydrofolate reductase or enoyl ACP reductase, preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential metabolic pathways in bacteria, contributing to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea is unique due to its combination of a pyrrole ring and a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specialized properties.

properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

(2,5-dimethylpyrrol-1-yl)thiourea

InChI

InChI=1S/C7H11N3S/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11)

InChI Key

XNQJQAUTZJGWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1NC(=S)N)C

Origin of Product

United States

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